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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

Audience: Researchers, scientists, and drug development professionals.
Introduction:

BMS-303141 is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), a key
enzyme in de novo lipogenesis.[1] It competitively inhibits human ACLY with an IC50 of 0.13
MM. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, BMS-303141
effectively inhibits the synthesis of fatty acids and cholesterol.[2] This compound has been
utilized as a chemical probe to investigate the role of ACLY in various biological processes,
including cancer metabolism, inflammation, and metabolic disorders.[2][3][4][5] While its on-
target effects on ACLY are well-documented, a comprehensive understanding of its off-target
profile is crucial for the accurate interpretation of experimental results and for assessing its
therapeutic potential and potential liabilities. These application notes provide a roadmap for
researchers to identify and characterize the off-target effects of BMS-303141.

Data Presentation

A critical aspect of studying off-target effects is the systematic presentation of quantitative data.
The following tables are templates for summarizing data from various off-target identification
assays.

Table 1: On-Target and In Vitro Activity of BMS-303141
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Cell
Target/Process Assay Type ) IC50 /| EC50 Reference
Line/System
ATP-Citrate Recombinant
Human 0.13 uM
Lyase (ACLY) Enzyme Assay
o ] Metabolic
Lipid Synthesis ) HepG2 cells 8 uM [1]
Labeling
o Alamar Blue
Cytotoxicity HepG2 cells > 50 uM [1]
Assay

Table 2: Hypothetical Kinome Scan Data for BMS-303141

This table illustrates how data from a kinome-wide screen could be presented. Values are

hypothetical and for illustrative purposes only.

Percent Inhibition

Off-Target Kinase Assay Type @ 10 uM IC50 (pM)
Kinase A In Vitro Kinase Assay 85% 1.2

Kinase B In Vitro Kinase Assay 62% 7.8
Kinase C In Vitro Kinase Assay 45% >10

Table 3: Hypothetical Proteome-Wide Off-Target Profile from Chemical Proteomics

This table illustrates the presentation of potential off-target proteins identified through chemical

proteomics. Data is hypothetical.
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Experimental Protocols

The following protocols provide detailed methodologies for key experiments to identify and
validate the off-target effects of BMS-303141.

Protocol 1: In Vitro Kinase Inhibitor Profiling (Kinome
Scan)

This protocol is designed to screen BMS-303141 against a large panel of purified kinases to
identify potential off-target kinase interactions.

Objective: To determine the selectivity of BMS-303141 across the human kinome.
Materials:
o BMS-303141 stock solution (e.g., 10 mM in DMSO)

e A panel of purified recombinant human kinases (commercial services like KINOMEscan™
are available)[6][7]

o Appropriate kinase substrates (peptides or proteins)
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ATP (radiolabeled or for use with ADP-Glo™ like assays)

Kinase reaction buffer

96- or 384-well microplates

Microplate reader or scintillation counter
Procedure:

e Compound Preparation: Prepare a series of dilutions of BMS-303141 in the appropriate
assay buffer. A common starting concentration for a primary screen is 10 pM.

» Kinase Reaction Setup:

o Add the kinase, its specific substrate, and the kinase reaction buffer to the wells of the
microplate.

o Add the diluted BMS-303141 or vehicle control (DMSO) to the respective wells.

o Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit
compound binding to the kinase.

e Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.

 Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes),
ensuring the reaction remains in the linear range.

e Reaction Termination and Detection:
o Stop the reaction according to the specific assay format (e.g., adding a stop solution).

o Detect kinase activity. For radiometric assays, this involves capturing the radiolabeled
phosphate on a filter. For luminescence-based assays like ADP-Glo™, reagents are
added to quantify ADP production.[8]

e Data Analysis:
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o Calculate the percent inhibition of kinase activity for each kinase at the tested
concentration of BMS-303141 relative to the vehicle control.

o For kinases showing significant inhibition (e.g., >50% at 10 uM), perform follow-up dose-
response experiments to determine the IC50 value.

Protocol 2: Chemical Proteomics for Off-Target
Identification

This protocol uses an affinity-based approach to pull down proteins that interact with BMS-
303141 from a complex cellular lysate.[9]

Objective: To identify direct binding partners of BMS-303141 in a proteome-wide manner.
Materials:

» BMS-303141-derived affinity probe (BMS-303141 chemically linked to a solid support like
agarose beads)

» Control beads (unmodified or linked with a structurally similar, inactive molecule)
e Cell line of interest (e.g., HepG2, Huh-7)

o Cell lysis buffer with protease and phosphatase inhibitors

o Wash buffers of varying stringency

 Elution buffer

e Mass spectrometer for protein identification

Procedure:

o Cell Lysis: Harvest and lyse cells to prepare a total protein extract.

* Affinity Pull-Down:

o Incubate the cell lysate with the BMS-303141 affinity probe and control beads in parallel.
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o Allow binding to occur (e.g., 2-4 hours at 4°C with gentle rotation).
e Washing:
o Pellet the beads by centrifugation and discard the supernatant.

o Wash the beads multiple times with wash buffers of increasing stringency to remove non-
specific binders.

» Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g.,
containing a high concentration of free BMS-303141, or a denaturing agent like SDS).

» Protein Identification by Mass Spectrometry:

o Separate the eluted proteins by SDS-PAGE and perform in-gel digestion (e.g., with
trypsin).

o Alternatively, perform in-solution digestion of the eluate.

o Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o Data Analysis:

o l|dentify proteins that are significantly enriched in the BMS-303141 pull-down compared to
the control beads.

o Bioinformatically analyze the identified proteins to categorize their functions and pathways.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for
Target Engagement

CETSA is used to verify the direct binding of BMS-303141 to potential off-target proteins within
intact cells.[10][11][12]

Objective: To confirm the engagement of BMS-303141 with a putative off-target protein in a
cellular context.
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Materials:

o Cell line expressing the putative off-target protein

» BMS-303141 stock solution

e Vehicle control (DMSO)

e Phosphate-buffered saline (PBS)

e Lysis buffer with protease inhibitors

o Antibody against the putative off-target protein for Western blotting
e Thermal cycler or heating blocks

Procedure:

o Cell Treatment: Treat cultured cells with BMS-303141 or vehicle control for a defined period
(e.g., 1-2 hours).

e Heating:
o Aliquot the cell suspension into PCR tubes.

o Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a
short duration (e.g., 3 minutes) using a thermal cycler.

o Cool the samples to room temperature for 3 minutes.
e Cell Lysis and Protein Solubilization:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Separate the soluble protein fraction from the precipitated protein aggregates by
centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

e Protein Detection:
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o Collect the supernatant containing the soluble proteins.

o Analyze the amount of the soluble putative off-target protein at each temperature by
Western blotting.

o Data Analysis:
o Quantify the band intensities from the Western blot.

o Plot the percentage of soluble protein as a function of temperature for both the BMS-
303141-treated and vehicle-treated samples.

o A shift in the melting curve to a higher temperature in the presence of BMS-303141
indicates direct binding and stabilization of the protein.

Protocol 4: Investigating Endoplasmic Reticulum (ER)
Stress Induction

Some studies suggest that ACLY inhibition can lead to ER stress.[2][13] This protocol aims to
determine if BMS-303141 induces ER stress and to investigate if this is an on-target or off-
target effect.

Objective: To assess the activation of the unfolded protein response (UPR) upon treatment with
BMS-303141.

Materials:

e Cell line of interest

 BMS-303141

» Positive control for ER stress (e.g., Tunicamycin or Thapsigargin)

o Antibodies for key ER stress markers (e.g., p-elF2a, ATF4, CHOP, spliced XBP1,
GRP78/BiP) for Western blotting

¢ siRNA against ACLY
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Procedure:

e Cell Treatment: Treat cells with a dose-range of BMS-303141, a positive control, and a
vehicle control for various time points (e.g., 6, 12, 24 hours).

o Western Blot Analysis:

o Prepare cell lysates and perform Western blotting to detect the levels and/or
phosphorylation status of the ER stress markers. An increase in these markers is
indicative of ER stress.

e On-Target vs. Off-Target Deconvolution:

o To determine if the observed ER stress is due to ACLY inhibition, perform a rescue or
phenocopy experiment.

o Phenocopy: Knock down ACLY using siRNA. If ACLY knockdown replicates the ER stress
phenotype observed with BMS-303141 treatment, it suggests the effect is on-target.

o Rescue: Overexpress a resistant mutant of ACLY (if available) or supplement the cells with
a downstream metabolite of the ACLY reaction (e.g., acetyl-CoA or acetate). If the ER
stress is rescued, it points towards an on-target mechanism.

o Data Analysis: Compare the levels of ER stress markers across the different treatment
conditions.

Mandatory Visualizations
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Caption: Workflow for identifying and validating off-target effects of BMS-303141.
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Caption: Signaling pathways potentially affected by BMS-303141.

Disclaimer: The information provided in these application notes is for research purposes only.
The off-target data presented is hypothetical and for illustrative purposes. Researchers should
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perform their own experiments to validate any potential off-target effects of BMS-303141 in

their specific experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10782889#studying-off-target-effects-of-bms-303141]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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